1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto a phenyl precursor. This is followed by a chlorination step to introduce the chloropropanone moiety. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, which can affect its chemical reactivity and biological activity.
1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity in substitution reactions.
1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-ol: The alcohol derivative has different physical and chemical properties, making it suitable for different applications
Properties
Molecular Formula |
C11H9ClF4O |
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Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(17)9(12)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4,9-11H,1H3 |
InChI Key |
OARHBRDYZOSWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)C(F)F)C(F)F)Cl |
Origin of Product |
United States |
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